molecular formula C8H5ClFNO B6201958 1-chloro-5-fluoro-2-isocyanato-4-methylbenzene CAS No. 2648982-18-5

1-chloro-5-fluoro-2-isocyanato-4-methylbenzene

Cat. No.: B6201958
CAS No.: 2648982-18-5
M. Wt: 185.6
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Description

1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene is an organic compound with the molecular formula C8H5ClFNO It is a derivative of benzene, characterized by the presence of chlorine, fluorine, isocyanate, and methyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-5-fluoro-2-isocyanato-4-methylbenzene typically involves the reaction of 1-chloro-5-fluoro-2-nitro-4-methylbenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the isocyanate group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-5-fluoro-2-isocyanato-4-methylbenzene primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

  • 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene
  • 3-Chloro-4-methylphenyl isocyanate
  • 2-Fluoro-5-methylphenyl isocyanate

Comparison: 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it valuable for specific synthetic applications .

Properties

CAS No.

2648982-18-5

Molecular Formula

C8H5ClFNO

Molecular Weight

185.6

Purity

95

Origin of Product

United States

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